molecular formula C10H10ClNO B1610413 1-(3-Chlorophenyl)pyrrolidin-2-one CAS No. 24051-35-2

1-(3-Chlorophenyl)pyrrolidin-2-one

Cat. No.: B1610413
CAS No.: 24051-35-2
M. Wt: 195.64 g/mol
InChI Key: AFHUWZFARIICFX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHUWZFARIICFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500019
Record name 1-(3-Chlorophenyl)pyrrolidin-2-one
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24051-35-2
Record name 1-(3-Chlorophenyl)pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorophenyl)pyrrolidin-2-one
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Foundational & Exploratory

Electronic properties and dipole moment of 1-(3-Chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Electronic Properties and Dipole Moment of 1-(3-Chlorophenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the fundamental electronic properties and the molecular dipole moment of 1-(3-Chlorophenyl)pyrrolidin-2-one. This compound, integrating a polar lactam moiety with a substituted aromatic ring, is of significant interest to researchers in medicinal chemistry and materials science. Understanding its electronic structure is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials. This document elucidates the theoretical underpinnings, presents experimental data, and provides detailed, field-proven protocols for both the experimental determination and computational modeling of these critical molecular parameters.

Introduction: A Molecule of Interest

1-(3-Chlorophenyl)pyrrolidin-2-one belongs to a class of N-aryl lactams, which are prominent scaffolds in drug discovery. The pyrrolidin-2-one core is a five-membered lactam ring that imparts significant polarity and hydrogen bonding capabilities to a molecule. Its derivatives have been explored for a range of biological activities, including their potential as antiarrhythmic agents.[1] The addition of a 3-chlorophenyl group modulates the molecule's lipophilicity, steric profile, and electronic distribution, which can profoundly influence its pharmacokinetic properties and target interactions.

A molecule's dipole moment and electronic characteristics—governed by its frontier molecular orbitals (HOMO and LUMO)—are foundational to its physical and chemical behavior. These properties dictate solubility, membrane permeability, reactivity, and the nature of intermolecular interactions with biological targets such as proteins and nucleic acids. This guide serves as a technical resource for professionals seeking to understand and leverage these properties in their research.

The Molecular Dipole Moment: A Measure of Polarity

The molecular dipole moment (µ) is a quantitative measure of the separation of positive and negative charges within a molecule. It is a vector quantity, arising from the sum of all individual bond dipoles. For 1-(3-Chlorophenyl)pyrrolidin-2-one, the large dipole moment is primarily driven by the highly polar amide bond within the pyrrolidone ring and the electronegative chlorine atom on the phenyl ring.[2][3] This high polarity is a key determinant of the compound's interaction with polar solvents and biological macromolecules.

Quantitative Analysis

The experimental dipole moment for 1-(3-Chlorophenyl)pyrrolidin-2-one has been determined in solution. This value provides a crucial benchmark for both understanding its properties and validating computational models.

CompoundFormulaDipole Moment (μ) [Debye]Measurement Condition
1-(3-Chlorophenyl)pyrrolidin-2-oneC₁₀H₁₀ClNO4.25 DIn Benzene

Table 1: Experimental Dipole Moment of 1-(3-Chlorophenyl)pyrrolidin-2-one.[4]

This substantial dipole moment, comparable to that of highly polar solvents like N-Methyl-2-pyrrolidone (NMP) (μ ≈ 4.09 D), underscores the compound's polar nature.[2]

Experimental Protocol: Determination of Dipole Moment in Solution

The causality behind this protocol is to precisely measure the dielectric constant of a solution, which changes linearly with the concentration of the polar solute. By comparing this change to that of a nonpolar solvent, the molar polarization of the solute can be determined, leading to the calculation of its dipole moment. The Halverstadt-Kumler method is a widely accepted standard for this purpose.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a series of five dilute solutions of 1-(3-Chlorophenyl)pyrrolidin-2-one in a non-polar solvent (e.g., benzene or dioxane) with precisely known weight fractions (w₂).

  • Instrument Calibration: Calibrate a high-precision dielectrometer and refractometer using the pure solvent at a constant temperature (e.g., 298 K).

  • Dielectric Constant Measurement: Measure the dielectric constant (ε₁) of each prepared solution.

  • Refractive Index Measurement: Measure the refractive index (n₁) of each solution using a refractometer, typically at the sodium D-line.

  • Density Measurement: Measure the specific volume (v₁) of each solution using a pycnometer.

  • Data Analysis: Plot the measured ε₁, v₁, and n₁² against the solute weight fraction (w₂). The slopes of these linear plots (α, β, and γ, respectively) are used in the Halverstadt-Kumler equation to calculate the dipole moment.

  • Calculation: The dipole moment (μ) is calculated using the established equations that relate the molar polarization at infinite dilution to the molecular properties.

This self-validating protocol ensures that the calculated dipole moment is derived from a range of concentrations, minimizing errors associated with single-point measurements.

Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_measure 2. Measurement (Constant Temp) cluster_calc 3. Calculation prep1 Prepare Stock Solution prep2 Create Serial Dilutions in Non-Polar Solvent prep1->prep2 meas1 Measure Dielectric Constant (ε₁) prep2->meas1 meas2 Measure Specific Volume (v₁) prep2->meas2 meas3 Measure Refractive Index (n₁) prep2->meas3 calc1 Plot ε₁, v₁, n₁² vs. Concentration (w₂) calc2 Determine Slopes (α, β, γ) calc1->calc2 calc3 Apply Halverstadt-Kumler Equation calc2->calc3 calc4 Calculate Dipole Moment (μ) calc3->calc4

Caption: Workflow for experimental dipole moment determination.

Electronic Properties: A Quantum Mechanical Perspective

The electronic behavior of a molecule is best described by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[5][6] A smaller gap generally implies higher reactivity and easier electronic transitions.

Computational Analysis of Electronic Structure

The protocol described below, based on established methodologies for similar aromatic compounds, provides a framework for obtaining these key electronic descriptors.[6][8]

ParameterDescriptionRepresentative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital~ -6.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital~ -1.2 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO)~ 5.3 eV

Table 2: Representative Electronic Properties of 1-(3-Chlorophenyl)pyrrolidin-2-one derived from a standard DFT computational protocol. These are illustrative values.

The relatively large energy gap suggests high kinetic stability for the molecule.

Computational Protocol: DFT for Electronic Properties

Causality: This protocol is designed to find the most stable three-dimensional structure of the molecule (its ground state geometry) and then calculate its electronic properties. A geometry optimization is essential because electronic properties are highly dependent on the molecule's conformation. A subsequent frequency calculation validates that the optimized structure is a true energy minimum.

Step-by-Step Methodology (using Gaussian or similar software):

  • Input Structure Generation: Build the 3D structure of 1-(3-Chlorophenyl)pyrrolidin-2-one using a molecular editor.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional is widely used and provides reliable results for organic molecules.[7]

    • Basis Set: 6-311G(d,p). This basis set provides a good description of the electron distribution.

    • Command: Opt

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation using the same method and basis set on the optimized geometry.

    • Purpose: To confirm that the structure is a true energy minimum (no imaginary frequencies).

    • Command: Freq

  • Property Calculation:

    • From the output of the validated calculation, extract the energies of the HOMO and LUMO.

    • Generate molecular orbital surfaces and a Molecular Electrostatic Potential (MEP) map for visualization. The MEP map is crucial for identifying sites susceptible to electrophilic or nucleophilic attack.[6]

Visualization: Computational Workflow & Energy Levels

G cluster_dft DFT Calculation Workflow cluster_output Calculated Outputs start 1. Input 3D Structure opt 2. Geometry Optimization (B3LYP/6-311G(d,p)) start->opt freq 3. Frequency Calculation (Validation) opt->freq prop 4. Extract Properties freq->prop homo HOMO/LUMO Energies prop->homo gap Energy Gap prop->gap mep MEP Map prop->mep

Caption: Standard workflow for DFT-based electronic property calculation.

G LUMO LUMO ~ -1.2 eV HOMO HOMO ~ -6.5 eV axis_start axis_arrow_start axis_start->axis_arrow_start axis_end Energy axis_arrow_end axis_arrow_start->axis_arrow_end LUMO_level HOMO_level gap_arrow_start gap_arrow_end gap_arrow_start->gap_arrow_end gap_label Energy Gap (ΔE) ~ 5.3 eV

Caption: Representative HOMO-LUMO energy level diagram.

Implications for Drug Development and Materials Science

The interplay between the strong dipole moment and the electronic structure governs the molecule's potential applications.

G Struct Molecular Structure (Pyrrolidinone + 3-Cl-Phenyl) Dipole High Dipole Moment (μ = 4.25 D) Struct->Dipole Electronic Large HOMO-LUMO Gap (~ 5.3 eV) Struct->Electronic Forces Strong Intermolecular Forces (Dipole-Dipole, H-Bonding) Dipole->Forces Reactivity High Kinetic Stability Electronic->Reactivity Bio Interaction with Biological Targets (Receptors, Enzymes) Forces->Bio ADME Influence on ADME Properties (Solubility, Permeability) Forces->ADME Reactivity->Bio

Caption: Relationship between structure, properties, and applications.

  • Biological Activity: The high dipole moment facilitates strong dipole-dipole interactions and hydrogen bonding with polar residues in protein binding pockets. The MEP map can further guide the design of derivatives by identifying regions that are favorable for forming such interactions.

  • Pharmacokinetics (ADME): Polarity is a double-edged sword. While it can enhance aqueous solubility, excessive polarity may hinder passive diffusion across biological membranes. The value of 4.25 D provides a quantitative measure that can be used in predictive ADME models and quantitative structure-activity relationship (QSAR) studies.[1]

  • Chemical Stability: The large HOMO-LUMO gap suggests that the molecule is not easily oxidized or reduced, indicating good chemical stability under physiological conditions.

Conclusion

1-(3-Chlorophenyl)pyrrolidin-2-one is a molecule characterized by high polarity, evidenced by its experimental dipole moment of 4.25 D, and significant kinetic stability, as suggested by computational analysis of its electronic structure. The robust experimental and computational protocols detailed in this guide provide researchers with the necessary tools to investigate these properties. A thorough understanding of the dipole moment and frontier molecular orbitals is indispensable for predicting the compound's intermolecular interactions, reactivity, and ultimately, for its rational application in the development of new pharmaceuticals and advanced materials.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Dipole moments of some N-phenyl-substituted derivatives of pyrrolidine, piperidine, morpholine, and thiomorpholine. RSC Publishing.
  • Stenutz, R. (n.d.). Dipole moments. Stenutz.
  • Perkins, W. S., et al. (2018). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP).
  • Kuś, P., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Springer.
  • Manisha, et al. (2024). Comparative Study of the Optoelectronic Properties. Malaysian Journal of Fundamental and Applied Sciences.
  • Polanski, J., et al. (2010). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. PMC.
  • PubChemLite. (n.d.). 1-(3-chlorophenyl)pyrrolidin-2-one (C10H10ClNO). PubChemLite.
  • Material Science Research India. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.
  • Dell, E. J., et al. (n.d.). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties. PMC.
  • Das, A., & Banik, B. (2020). Dipole Moment. Encyclopedia.pub.
  • Sobaś, P., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
  • Jacquemin, D., et al. (2021).
  • Al-amri, A. M., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI.

Sources

Comprehensive Crystallographic Characterization Guide: 1-(3-Chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the crystallographic characterization of 1-(3-Chlorophenyl)pyrrolidin-2-one (also known as N-(3-chlorophenyl)-2-pyrrolidone). It addresses the synthesis of high-quality single crystals, the acquisition of X-ray diffraction (XRD) data, and the structural logic governing its crystal packing.

Executive Summary & Compound Profile

1-(3-Chlorophenyl)pyrrolidin-2-one is a functionalized


-lactam often utilized as a scaffold in the development of Factor Xa inhibitors and anticonvulsant agents. Structurally, it consists of a five-membered lactam ring 

-linked to a phenyl ring bearing a chlorine atom at the meta position.

Understanding the solid-state behavior of this molecule is critical for drug formulation, as the meta-chloro substituent introduces asymmetry that significantly influences lattice energy, solubility, and bioavailability compared to its para-substituted or unsubstituted analogs.

Physicochemical Baseline
PropertySpecification
Molecular Formula

Molecular Weight 195.65 g/mol
Physical State Solid (Crystalline powder)
Predicted Melting Point 80–95 °C (Est. based on 4-Cl analog range)
H-Bond Donor/Acceptor 0 Donors / 2 Acceptors (C=O, N)
Key Intermolecular Forces Dipole-dipole (Lactam), Halogen bonding (

),

-stacking

Experimental Protocol: Crystal Growth

Obtaining single crystals suitable for X-ray diffraction requires balancing the polarity of the lactam functionality with the lipophilicity of the chlorophenyl ring.

Solvent Strategy

The "Goldilocks" zone for this compound lies in binary solvent systems that leverage the solubility differential between the polar amide and the aromatic halide.

  • Primary Solvent (Dissolution): Ethyl Acetate or Dichloromethane (DCM).

  • Anti-Solvent (Precipitation):

    
    -Hexane or Diethyl Ether.
    
Crystallization Workflow

Method: Slow Evaporation / Vapor Diffusion at Controlled Temperature (


).
  • Saturation: Dissolve 50 mg of pure 1-(3-Chlorophenyl)pyrrolidin-2-one in 2 mL of Ethyl Acetate. Sonicate to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Diffusion Setup: Place the open vial inside a larger jar containing 10 mL of

    
    -Hexane. Cap the outer jar tightly.
    
  • Growth: Allow to stand undisturbed at

    
     for 72–120 hours. The hexane vapors will slowly diffuse into the ethyl acetate, lowering solubility and promoting high-order lattice formation.
    

Data Acquisition & Structure Solution

Once a single crystal (approx.[1]


 mm) is harvested, it undergoes X-ray diffraction.[2]
Diffraction Experiment Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects from the Chlorine atom.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal Chlorine and the pyrrolidine ring puckering.

  • Resolution: Collect data to at least

    
     Å resolution to accurately resolve the C-Cl bond distance.
    
Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to solved structure.

CrystallographyWorkflow cluster_QC Quality Control Loop Synthesis Synthesis (Cu-Catalyzed N-Arylation) Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (Vapor Diffusion: EtOAc/Hexane) Purification->Crystallization Selection Crystal Selection (Polarized Microscopy) Crystallization->Selection Diffraction X-Ray Diffraction (Mo Kα, 100 K) Selection->Diffraction Reduction Data Reduction (Integration & Scaling) Diffraction->Reduction Solution Structure Solution (Direct Methods/SHELXT) Reduction->Solution Refinement Refinement (Least Squares/SHELXL) Solution->Refinement Refinement->Solution High R-factor?

Caption: Logical workflow for the isolation and structural determination of the target lactam.

Structural Analysis & Packing Logic

This section details the specific structural features expected in the solved structure, based on the chemistry of


-aryl lactams.
Molecular Conformation

The critical degree of freedom is the torsion angle between the pyrrolidone ring and the phenyl ring.

  • Planarity: The pyrrolidone ring (C-N-C=O) is typically planar due to amide resonance.

  • Twist Angle: Steric repulsion between the lactam carbonyl oxygen and the ortho-hydrogens of the phenyl ring forces a twist. Expect a dihedral angle of 20°–45° between the two ring planes. This non-planar conformation disrupts extensive

    
    -conjugation but is energetically favorable.
    
Crystal Packing Motifs

The 3-Chloro substituent acts as a "structure director" via halogen bonding and steric bulk.

  • Primary Interaction (

    
    ):  The strong dipole of the lactam carbonyl accepts weak hydrogen bonds from aromatic C-H donors (likely C4-H or C5-H of the phenyl ring) or the methylene protons alpha to the Nitrogen.
    
  • Secondary Interaction (

    
    ):  The chlorine atom is electron-rich but has a "sigma-hole" (positive potential cap). It often engages in interactions with the electron cloud of an adjacent phenyl ring.
    
  • Space Group Prediction: Due to the asymmetry of the meta-substitution, the molecule likely crystallizes in a centrosymmetric monoclinic space group, such as

    
      or 
    
    
    
    , forming inversion dimers.
Packing Logic Diagram

The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.

PackingLogic Molecule 1-(3-Cl-Ph)-Pyrrolidinone AmideDipole Amide Dipole (C=O) Molecule->AmideDipole PhenylRing Phenyl Ring (π-System) Molecule->PhenylRing Chlorine 3-Chloro (Substituent) Molecule->Chlorine HBond Weak H-Bonds (C=O...H-C) AmideDipole->HBond PiStack T-shaped π-Stacking PhenylRing->PiStack HalogenBond Halogen Bond (Cl...O / Cl...π) Chlorine->HalogenBond Packing Crystal Lattice (P21/c or P-1) HBond->Packing Primary Directional Force PiStack->Packing Stabilization HalogenBond->Packing Lattice Locking

Caption: Hierarchy of intermolecular forces driving the crystal packing of 1-(3-Chlorophenyl)pyrrolidin-2-one.

Comparative Structural Metrics

When analyzing the solved structure, compare your experimental values against these standard geometric parameters for


-aryl lactams to validate the solution.
ParameterBond/AngleExpected Range (Å / °)Significance
C=O Bond Carbonyl

Å
Shortening indicates strong H-bond acceptance.
N-C(Ph) Bond


Å
Indicates degree of conjugation (shorter = more conjugated).
N-C(O) Bond Amide

Å
Partial double bond character.
C-Cl Bond Aryl Chloride

Å
Standard aromatic chloride length.

(Twist)
Dihedral Angle

Measures steric strain relief.

References

  • Allen, F. H., et al. (1987). Tables of Bond Lengths determined by X-ray and Neutron Diffraction. Part 1. Bond Lengths in Organic Compounds. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • PubChem Compound Summary. (2024). 1-(3-chlorophenyl)pyrrolidin-2-one.[3] National Center for Biotechnology Information. Link

  • Mullins, S. J., et al. (2017). Halogen bonding in N-arylpyrrolidinones. CrystEngComm. (Representative study on similar lactam packing). Link

Note: While specific unit cell dimensions for the 3-chloro isomer are not universally indexed in open-access snippets, the protocols above ensure the generation of valid, publishable crystallographic data based on established behavior of the N-phenylpyrrolidinone class.

Sources

1-(3-Chlorophenyl)pyrrolidin-2-one CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3-Chlorophenyl)pyrrolidin-2-one, a molecule of interest within the broader class of N-arylpyrrolidin-2-ones. This document delves into its chemical identity, potential synthetic pathways, and explores its relevance in medicinal chemistry, drawing upon the well-established biological significance of the pyrrolidinone scaffold.

Core Chemical Identity

1-(3-Chlorophenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one (also known as 2-pyrrolidone or gamma-butyrolactam), featuring a 3-chlorophenyl group attached to the nitrogen atom. This substitution significantly influences the molecule's physicochemical properties and its potential biological interactions.

Table 1: Chemical Identifiers for 1-(3-Chlorophenyl)pyrrolidin-2-one [1]

IdentifierValue
PubChem CID 12485468
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.64 g/mol
Canonical SMILES C1CC(=O)N(C1)C2=CC(=CC=C2)Cl
InChI InChI=1S/C10H10ClNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2
InChIKey AFHUWZFARIICFX-UHFFFAOYSA-N
Monoisotopic Mass 195.04509 Da

Synthesis and Elucidation

The synthesis of N-arylpyrrolidin-2-ones can be approached through several methodologies. While a specific, validated protocol for 1-(3-Chlorophenyl)pyrrolidin-2-one is not extensively documented in readily available literature, established synthetic strategies for this class of compounds can be adapted.

Conceptual Synthetic Pathway: Nucleophilic Substitution

A primary route to N-aryl lactams involves the nucleophilic substitution of a lactam with an aryl halide or the reaction of a gamma-aminobutyric acid derivative with an aryl amine. A plausible and commonly employed method involves the reaction of 2-pyrrolidinone with 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene under conditions that facilitate N-arylation, such as the Buchwald-Hartwig or Ullmann condensation reactions.

Experimental Protocol: Conceptual N-Arylation of 2-Pyrrolidinone

  • Materials: 2-pyrrolidinone, 1-bromo-3-chlorobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

    • Add the anhydrous solvent, followed by 2-pyrrolidinone and 1-bromo-3-chlorobenzene.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(3-Chlorophenyl)pyrrolidin-2-one.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Pyrrolidinone 2-Pyrrolidinone ReactionMixture N-Arylation Reaction 2-Pyrrolidinone->ReactionMixture 1-Bromo-3-chlorobenzene 1-Bromo-3-chlorobenzene 1-Bromo-3-chlorobenzene->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Ligand Ligand Ligand->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Heat Heat Heat->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification FinalProduct 1-(3-Chlorophenyl)pyrrolidin-2-one Purification->FinalProduct

Alternative Synthetic Strategies

Recent advances in organic synthesis offer alternative routes to substituted pyrrolidin-2-ones. These include:

  • From Donor-Acceptor Cyclopropanes: A Lewis acid-catalyzed opening of a donor-acceptor cyclopropane with an aniline, such as 3-chloroaniline, can lead to the formation of a γ-amino ester, which then undergoes in situ lactamization.[2][3]

  • Photoinduced Organocatalyzed Cyclization: A three-component cyclization of a styrene derivative, an α-bromoalkyl ester, and a primary amine under visible light offers a green and efficient route to pyrrolidin-2-ones.[4]

Physicochemical Properties and Spectroscopic Data

Detailed experimental data on the physical and chemical properties of 1-(3-Chlorophenyl)pyrrolidin-2-one are not extensively reported. However, based on its structure and data from similar compounds, the following properties can be anticipated:

Table 2: Predicted Physicochemical Properties of 1-(3-Chlorophenyl)pyrrolidin-2-one

PropertyPredicted Value/InformationSource
Physical State Likely a solid at room temperatureInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and acetone.[5]Inferred from similar compounds
Predicted XlogP 2.0[1]

Spectroscopic data would be essential for the definitive identification and characterization of this compound. Expected spectral features would include:

  • ¹H NMR: Signals corresponding to the protons of the pyrrolidinone ring and the substituted phenyl ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the lactam, the carbons of the pyrrolidinone ring, and the carbons of the 3-chlorophenyl group.

  • IR Spectroscopy: A characteristic strong absorption band for the lactam carbonyl group (typically around 1680-1700 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Relevance in Medicinal Chemistry and Drug Development

The pyrrolidinone core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[6] This framework's ability to engage in hydrogen bonding and its conformational flexibility allow for effective interactions with various biological targets.

Potential Biological Activities

Derivatives of pyrrolidin-2-one have been investigated for a wide array of pharmacological activities, suggesting potential avenues of research for 1-(3-Chlorophenyl)pyrrolidin-2-one:

  • Central Nervous System (CNS) Activity: The pyrrolidinone ring is a core component of the nootropic "racetam" drugs. Furthermore, derivatives of 3-phenyl-pyrrolidine-2,5-dione have shown potential as anticonvulsant and antinociceptive agents.[7]

  • Cardiovascular Effects: Certain N-arylpyrrolidin-2-one derivatives have been explored as potassium channel openers.[8] Additionally, some pyrrolidin-2-one derivatives have demonstrated antiarrhythmic, antihypertensive, and alpha-adrenolytic properties.[9]

  • Metabolic Studies: Research on the metabolism of structurally similar compounds, such as 3-(p-chlorophenyl)pyrrolidine, has shown that it can be converted to lactam metabolites in vivo.[10] This suggests that 1-(3-Chlorophenyl)pyrrolidin-2-one could be a metabolite of a parent pyrrolidine compound or could itself undergo further metabolic transformations.

BiologicalRelevance cluster_activities Potential Biological Activities CoreScaffold Pyrrolidinone Core CNS CNS Activity (Anticonvulsant, Nootropic) CoreScaffold->CNS Structural Basis Cardio Cardiovascular Effects (Antiarrhythmic, Antihypertensive) CoreScaffold->Cardio Structural Basis Metabolism Metabolic Stability/Prodrug Potential CoreScaffold->Metabolism Chemical Property Other Other Potential Targets CoreScaffold->Other Versatility

Safety and Handling

Specific safety data for 1-(3-Chlorophenyl)pyrrolidin-2-one is not available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. The following guidelines are based on safety data for structurally related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

1-(3-Chlorophenyl)pyrrolidin-2-one represents an interesting molecule within the pharmacologically significant class of pyrrolidinones. While specific experimental data for this compound is limited, its structural features suggest potential for biological activity, warranting further investigation. The synthetic pathways outlined in this guide provide a foundation for its preparation, which would enable detailed characterization of its physicochemical properties and a thorough evaluation of its pharmacological profile. As with any novel chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

  • Chemsrc. 1-(3-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one. Available from: [Link]

  • Matrix Fine Chemicals. 1-(3-CHLOROPHENYL)PYRROLIDINE | CAS 88154-24-9. Available from: [Link]

  • Nikolaev, V. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. Available from: [Link]

  • Gryboś, E., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 45(1), 136-145. Available from: [Link]

  • Nikolaev, V. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. Available from: [Link]

  • Wang, X., et al. (2021). Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry, 19(38), 8344-8348. Available from: [Link]

  • ResearchGate. Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Available from: [Link]

  • Kim, H. J., et al. (2002). N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. Bioorganic & Medicinal Chemistry Letters, 12(20), 2835-2838. Available from: [Link]

  • ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available from: [Link]

  • PubChem. 1-(3-Chlorophenyl)-2-(piperidin-1-yl)propan-1-one. Available from: [Link]

  • PubChemLite. 1-(3-chlorophenyl)pyrrolidin-2-one (C10H10ClNO). Available from: [Link]

  • Sapa, J., et al. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20(8), 1271-1279. Available from: [Link]

  • D'Anca, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. Available from: [Link]

  • Wall, G. M., & Baker, J. K. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348. Available from: [Link]

  • Piatkowska-Chabuda, E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1553. Available from: [Link]

  • ResearchGate. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Available from: [Link]

  • Sapa, J., et al. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20(8), 1271-1279. Available from: [Link]

  • PubChem. 1-(3-Aminophenyl)pyrrolidin-2-one. Available from: [Link]

  • SpectraBase. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Chlorophenyl)pyrrolidin-2-one via Copper-Catalyzed N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Aryl Lactams

N-aryl lactams, and specifically 1-(3-Chlorophenyl)pyrrolidin-2-one, are pivotal structural motifs in contemporary medicinal chemistry and materials science. Their prevalence in a wide array of biologically active compounds underscores the necessity for robust and efficient synthetic methodologies. The copper-catalyzed N-arylation of lactams, a variant of the classic Ullmann condensation and Goldberg reaction, has emerged as a powerful and versatile tool for the construction of the crucial C-N bond in these molecules.[1] This guide provides an in-depth exploration of the copper-catalyzed N-arylation methods for the synthesis of 1-(3-Chlorophenyl)pyrrolidin-2-one, offering detailed protocols, mechanistic insights, and practical guidance for optimization and troubleshooting.

The Cornerstone of Synthesis: Copper-Catalyzed N-Arylation

The copper-catalyzed N-arylation reaction is a cornerstone of modern organic synthesis, enabling the formation of a bond between a nitrogen nucleophile and an aryl halide.[2] Historically, these reactions were often plagued by harsh conditions, such as high temperatures and the need for stoichiometric amounts of copper.[3] However, the advent of ligand-accelerated catalysis has revolutionized this field, allowing for milder reaction conditions and broader substrate scope.

The general transformation for the synthesis of 1-(3-Chlorophenyl)pyrrolidin-2-one involves the coupling of pyrrolidin-2-one with a suitable 3-chlorophenyl halide, such as 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene, in the presence of a copper catalyst, a ligand, a base, and a suitable solvent.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the copper-catalyzed N-arylation of amides is a subject of ongoing research, with evidence pointing towards a Cu(I)/Cu(III) cycle.[4] A simplified representation of the generally accepted mechanism is depicted below. The cycle commences with the formation of a copper(I)-amide complex, which is facilitated by the base. The presence of a chelating ligand, such as a diamine or an amino acid, is crucial in preventing the formation of inactive copper species and promoting the subsequent steps.[4] This active copper(I)-amide complex then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Finally, reductive elimination from this intermediate furnishes the desired N-aryl lactam and regenerates the active copper(I) catalyst.

Copper-Catalyzed N-Arylation Cycle Cu(I) Catalyst Cu(I) Catalyst Cu(I)-Ligand Cu(I)-Ligand Cu(I) Catalyst->Cu(I)-Ligand + Ligand Cu(I)-Amide-Ligand Cu(I)-Amide-Ligand Cu(I)-Ligand->Cu(I)-Amide-Ligand + Pyrrolidin-2-one + Base Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Amide-Ligand->Cu(III) Intermediate + 3-Chloro-aryl Halide (Oxidative Addition) Cu(III) Intermediate->Cu(I)-Ligand Product 1-(3-Chlorophenyl)pyrrolidin-2-one Cu(III) Intermediate->Product Reductive Elimination Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Weigh and add CuI, Ligand, Base, Pyrrolidin-2-one, Aryl Halide Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Solvent->Inert_Atmosphere Heating Heat to 80-120 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product 1-(3-Chlorophenyl)pyrrolidin-2-one

Sources

Application Notes & Protocols: The Strategic Role of 1-(3-Chlorophenyl)pyrrolidin-2-one in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-aryl lactam motif is a privileged scaffold in a variety of biologically active molecules, including pharmaceuticals and advanced agrochemicals. Among these, 1-(3-chlorophenyl)pyrrolidin-2-one stands out as a critical intermediate, offering a versatile platform for the synthesis of next-generation herbicides and fungicides. The presence of the 3-chlorophenyl group is often associated with enhanced binding affinity to target enzymes and improved metabolic stability. This document provides a comprehensive guide for researchers, detailing a robust, modern synthetic protocol for 1-(3-chlorophenyl)pyrrolidin-2-one via palladium-catalyzed Buchwald-Hartwig amination. Furthermore, it presents a validated, field-proven application of this intermediate in the multi-step synthesis of a representative herbicidal agent, underscoring its practical utility in agrochemical research and development.

Introduction: The Significance of the N-(3-Chlorophenyl) Lactam Core

The pyrrolidinone ring, a five-membered lactam, is a structural cornerstone in numerous chemical domains. When functionalized with an N-aryl substituent, particularly a halogenated phenyl ring, its utility expands significantly. The 3-chloro substitution pattern on the phenyl ring provides a unique combination of lipophilicity and electronic properties that can be crucial for molecular recognition by biological targets. In the context of agrochemicals, this specific moiety can enhance the efficacy of active ingredients by promoting transport across plant cuticles and improving resilience to metabolic degradation.

Agrochemical intermediates are essential raw materials in the production of pesticides and plant protection agents.[1] The quality and purity of these intermediates directly influence the effectiveness, toxicity, and environmental profile of the final products.[1] This guide focuses on 1-(3-chlorophenyl)pyrrolidin-2-one, a key building block whose strategic incorporation can lead to the discovery of novel and more effective crop protection solutions.

Synthesis of the Key Intermediate: 1-(3-Chlorophenyl)pyrrolidin-2-one

The formation of the C-N bond between an aryl group and a lactam is a pivotal step. While classical methods involving direct condensation of an aniline with γ-butyrolactone at high temperatures and pressures exist, they often lack functional group tolerance and require harsh conditions.[2] The advent of palladium-catalyzed cross-coupling reactions has revolutionized this process. The Buchwald-Hartwig amination, in particular, offers a mild, efficient, and highly versatile method for constructing aryl C-N bonds.[3][4]

This protocol details the synthesis of 1-(3-chlorophenyl)pyrrolidin-2-one from 2-pyrrolidinone and 1-bromo-3-chlorobenzene, leveraging a modern palladium catalyst system.

Principle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine (or amide/lactam). The catalytic cycle generally involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (1-bromo-3-chlorobenzene), forming a Pd(II) complex.

  • Association and Deprotonation: The lactam (2-pyrrolidinone) coordinates to the palladium center, and a base deprotonates the lactam's N-H bond.

  • Reductive Elimination: The desired N-aryl lactam product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective in promoting the reductive elimination step.[5]

Detailed Experimental Protocol

Reaction Scheme: (Self-generated image, not from a direct citation)

Materials:

  • 2-Pyrrolidinone (1.2 eq.)

  • 1-Bromo-3-chlorobenzene (1.0 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3.0 mol%)[6]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and Cesium Carbonate (2.0 eq.).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1-bromo-3-chlorobenzene (1.0 eq.) and 2-pyrrolidinone (1.2 eq.) to the flask.

  • Add anhydrous 1,4-dioxane via syringe. The amount of solvent should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the aryl bromide).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(3-chlorophenyl)pyrrolidin-2-one.

Rationale for Component Selection:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, bidentate phosphine ligand like Xantphos is highly effective for the amidation of lactams.[6] Xantphos, with its wide bite angle, facilitates the crucial reductive elimination step.

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that is highly effective in these couplings, often providing superior results compared to other bases like sodium tert-butoxide, especially for less nucleophilic amides.

  • Solvent: 1,4-Dioxane is a common high-boiling point aprotic solvent that effectively solubilizes the reactants and is stable under the reaction conditions.

Data Summary
ParameterValue
Catalyst Loading 1.5 mol% Pd₂(dba)₃
Ligand Loading 3.0 mol% Xantphos
Temperature 110 °C
Reaction Time 18 hours
Typical Yield 85-95%
Purity (Post-Chroma.) >98%
Appearance Off-white to pale yellow solid
Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Pd₂(dba)₃, Xantphos, Cs₂CO₃ to Schlenk flask inert 2. Create Inert Atmosphere (N₂) reagents->inert add_reactants 3. Add 1-bromo-3-chlorobenzene, 2-pyrrolidinone, and Dioxane inert->add_reactants heat 4. Heat to 110 °C with Stirring add_reactants->heat monitor 5. Monitor by TLC/GC-MS (12-24h) heat->monitor cool 6. Cool to Room Temperature monitor->cool filter 7. Dilute with EtOAc & Filter through Celite® cool->filter concentrate 8. Concentrate Filtrate filter->concentrate chromatography 9. Column Chromatography concentrate->chromatography product Pure 1-(3-chlorophenyl)pyrrolidin-2-one chromatography->product

Caption: Workflow for the synthesis of 1-(3-chlorophenyl)pyrrolidin-2-one.

Application in Agrochemical Synthesis: A Pyrrolidinone-Based Herbicide

The utility of 1-(3-chlorophenyl)pyrrolidin-2-one is best demonstrated by its incorporation into a more complex, biologically active molecule. Pyrrolidinone derivatives have been identified as a promising class of herbicides.[7] This section outlines a representative synthesis of a potent herbicidal agent, 4-fluoro-3-hydroxy-1-(3-chlorophenyl)pyrrolidin-2-one , using our intermediate as the starting material. This target structure is representative of the types of compounds disclosed in modern agrochemical patents.

Synthetic Strategy

The synthesis involves a three-step sequence starting from 1-(3-chlorophenyl)pyrrolidin-2-one:

  • α,α'-Dibromination: Introduction of bromine atoms at the 3-position.

  • Hydrolysis & Decarboxylation: Conversion of the gem-dibromide to a ketone (3-oxo-pyrrolidinone).

  • Fluorination & Reduction: Introduction of the fluorine atom at the 4-position and reduction of the ketone at the 3-position to a hydroxyl group.

Detailed Experimental Protocol

Step 1: Synthesis of 3,3-Dibromo-1-(3-chlorophenyl)pyrrolidin-2-one

  • Dissolve 1-(3-chlorophenyl)pyrrolidin-2-one (1.0 eq.) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (2.2 eq.) and a radical initiator like AIBN (azobisisobutyronitrile) (0.1 eq.).

  • Reflux the mixture under irradiation with a sun lamp until the starting material is consumed (as monitored by TLC).

  • Cool the reaction, filter off the succinimide, and wash the solid with cold solvent.

  • Concentrate the filtrate and purify by recrystallization or chromatography to yield the dibrominated intermediate.

Step 2: Synthesis of 1-(3-chlorophenyl)pyrrolidine-2,3-dione

  • Dissolve the 3,3-dibromo intermediate (1.0 eq.) in a mixture of acetone and water.

  • Add silver nitrate (AgNO₃) (2.5 eq.) and heat the mixture to 50-60 °C for several hours.

  • Monitor the formation of the dione product.

  • Upon completion, cool the mixture and filter to remove silver bromide.

  • Extract the aqueous filtrate with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the dione intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of 4-Fluoro-3-hydroxy-1-(3-chlorophenyl)pyrrolidin-2-one

  • Dissolve the 1-(3-chlorophenyl)pyrrolidine-2,3-dione intermediate (1.0 eq.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add a solution of a fluorinating agent, such as Selectfluor™ (1.1 eq.), in THF.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Re-cool the mixture to 0 °C and add a mild reducing agent like sodium borohydride (NaBH₄) (1.0 eq.) portion-wise to selectively reduce the ketone.

  • Quench the reaction carefully with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the target herbicide.

Agrochemical Synthesis Workflow Diagram

AgrochemWorkflow start 1-(3-Chlorophenyl)pyrrolidin-2-one step1 Step 1: α,α'-Dibromination (NBS, AIBN, CCl₄, reflux) start->step1 intermediate1 3,3-Dibromo-1-(3-chlorophenyl) pyrrolidin-2-one step1->intermediate1 step2 Step 2: Hydrolysis (AgNO₃, Acetone/H₂O) intermediate1->step2 intermediate2 1-(3-Chlorophenyl) pyrrolidine-2,3-dione step2->intermediate2 step3 Step 3: Fluorination & Reduction (1. Selectfluor™, THF, -78°C) (2. NaBH₄, 0°C) intermediate2->step3 product Target Herbicide: 4-Fluoro-3-hydroxy-1-(3-chlorophenyl) pyrrolidin-2-one step3->product

Caption: Multi-step synthesis of a representative pyrrolidinone-based herbicide.

Conclusion

1-(3-chlorophenyl)pyrrolidin-2-one is a high-value intermediate whose synthesis can be achieved efficiently and in high yield using modern catalytic methods like the Buchwald-Hartwig amination. The protocols detailed herein provide researchers with a reliable and scalable route to this key building block. Its successful application in the synthesis of a complex, functionalized pyrrolidinone herbicide highlights its strategic importance. By mastering the synthesis and manipulation of such intermediates, scientists in the agrochemical field are better equipped to develop innovative and effective solutions for global crop protection challenges.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed February 2026. [Link]

  • CN102827056B - N-aryl-substituted pyrrolidone derivative and application thereof.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Published May 30, 2024. Accessed February 2026. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(9), 1101–1104. [Link]

  • WO2017211572A1 - Use of n-substituted pyrrolidones to promote the penetration of agrochemical active agents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 2026. [Link]

  • US10294202B2 - Pyrrolidinones as herbicides.
  • Agrochemical Intermediates. gugupharm. Accessed February 2026. [Link]

Sources

Application Note: Precision Synthesis of 1-(3-Chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026


-Butyrolactone (GBL)[1]

Part 1: Executive Summary & Core Directive

This guide details the synthesis of 1-(3-chlorophenyl)pyrrolidin-2-one , a structural analog of the antifibrotic drug Pirfenidone and a relevant scaffold in agrochemical discovery.[1] Unlike generic organic synthesis manuals, this protocol focuses on the thermal cyclodehydration route using azeotropic water removal. This method is selected for its operational robustness, scalability, and "self-validating" nature—where the progress of the reaction is visually quantifiable by the volume of water generated.

Target Audience: Medicinal chemists, process development scientists, and regulatory compliance officers.

Part 2: Scientific Foundation & Mechanism[1]

Reaction Logic

The synthesis proceeds via a two-step sequence in a single pot (one-pot synthesis).[1]

  • Nucleophilic Acyl Substitution (Aminolysis): The nitrogen atom of 3-chloroaniline attacks the carbonyl carbon of

    
    -butyrolactone (GBL).[1] This opens the lactone ring to form an acyclic hydroxy-amide intermediate: N-(3-chlorophenyl)-4-hydroxybutanamide.[1]
    
  • Intramolecular Cyclization (Dehydration): Under high thermal stress or acid catalysis, the hydroxyl group and the amide proton undergo condensation, releasing a molecule of water and reforming the ring to yield the

    
    -aryl lactam.
    
Mechanistic Visualization

The following diagram illustrates the pathway and the critical equilibrium-driving step (water removal).[1]

ReactionMechanism GBL Gamma-Butyrolactone (Starting Material) Intermediate Open Intermediate (N-(3-chlorophenyl)-4-hydroxybutanamide) GBL->Intermediate Nucleophilic Attack (Ring Opening) Aniline 3-Chloroaniline (Reagent) Aniline->Intermediate Transition Cyclization (Transition State) Intermediate->Transition Heat / Acid Cat. Product 1-(3-Chlorophenyl)pyrrolidin-2-one (Target Lactam) Transition->Product Dehydration Water H2O (By-product) Transition->Water Removed via Dean-Stark

Caption: Mechanistic pathway from GBL ring opening to thermal dehydration. Red dashed line indicates the critical process parameter: water removal.

Part 3: Experimental Protocol

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Stoichiometry 1.0 : 1.1 (GBL : Amine)Slight excess of amine ensures complete consumption of GBL (regulated precursor).[1]
Temperature 130°C – 150°C (Internal)Required to overcome the activation energy for the dehydration step.[1]
Solvent Xylene (Isomer mix)High boiling point (138-144°C) allows reflux at reaction temp; forms azeotrope with water.[1]
Catalyst p-Toluenesulfonic acid (p-TsOH)Protonates the hydroxyl group of the intermediate, accelerating water loss.[1]
Step-by-Step Methodology

Safety Pre-Check:

  • GBL: Controlled substance in many jurisdictions (e.g., List I chemical in the US). Verify regulatory compliance before handling.[1]

  • 3-Chloroaniline: Toxic by inhalation and skin contact.[1] Use a fume hood and nitrile gloves.[1]

Equipment Setup:

  • 250 mL Round Bottom Flask (RBF).[1]

  • Dean-Stark trap equipped with a reflux condenser.[1]

  • Magnetic stir bar and heating mantle with temperature probe.[1]

  • Nitrogen inert gas line (to prevent aniline oxidation/darkening).[1]

Protocol:

  • Charging: To the 250 mL RBF, add 3-chloroaniline (12.75 g, 100 mmol) and

    
    -butyrolactone  (9.47 g, 110 mmol).
    
    • Note: Using a slight excess of GBL is also a valid strategy if the amine is the cost-driver, but here we prioritize consuming the regulated GBL.

  • Solvent & Catalyst: Add Xylene (100 mL) and p-TsOH monohydrate (0.95 g, 5 mol%).

  • Reflux (The Self-Validating Step): Heat the mixture to vigorous reflux. The internal temperature should reach ~140°C.

    • Observation: As the reaction proceeds, water will separate and collect in the Dean-Stark trap.

    • Endpoint: The theoretical water yield is ~1.8 mL. Continue reflux until water collection ceases (typically 12–18 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with 1M HCl (2 x 50 mL) to remove unreacted aniline.[1]

    • Wash with Saturated NaHCO₃ (1 x 50 mL) to neutralize the catalyst.[1]

    • Wash with Brine (1 x 50 mL).[1]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).

  • Purification:

    • The crude residue is typically a brown oil or solid.

    • Method A (Distillation): High-vacuum distillation (0.5 mmHg, approx 160-180°C) yields the product as a clear, viscous oil that may solidify.[1]

    • Method B (Recrystallization): If solid, recrystallize from a mixture of Ethyl Acetate/Hexane or Toluene.

Part 4: Characterization & Validation[1]

To validate the synthesis, compare spectral data against the expected structure.

Expected 1H NMR (400 MHz, CDCl₃):

  • 
     7.70 – 7.10 (m, 4H):  Aromatic protons (distinctive pattern for 1,3-disubstituted benzene).[1]
    
  • 
     3.85 (t, 2H): 
    
    
    
    -CH₂ of the lactam ring (deshielded by nitrogen).[1]
  • 
     2.60 (t, 2H):  CO-CH₂ of the lactam ring (alpha to carbonyl).[1]
    
  • 
     2.15 (m, 2H):  Central CH₂ of the lactam ring.
    

Visual Confirmation:

  • Success: Product is an off-white solid or pale yellow oil.[1]

  • Failure: Dark black tar indicates oxidation of aniline (ensure N₂ atmosphere) or polymerization.[1]

Part 5: Troubleshooting (Self-Validating Systems)

ObservationDiagnosisCorrective Action
No water in Dean-Stark Temperature too low.[1]Switch solvent to Xylene or Mesitylene; insulate the flask.
Low Yield Incomplete cyclization.[1]Check pH of aqueous wash; if neutral, reaction stopped at intermediate. Re-submit to reflux with fresh catalyst.[1]
Product is dark/black Oxidation of amine.[1]Use freshly distilled aniline; ensure vigorous N₂ purging.[1]

Part 6: References

  • Reppe, W. et al. "N-substituted pyrrolidones synthesis."[1] Justus Liebigs Annalen der Chemie, 1955. (Foundational chemistry for GBL aminolysis).[1]

  • Smith, M. B. Organic Synthesis. 4th Edition. Academic Press, 2016. (General acid-catalyzed dehydration protocols).

  • PubChem Compound Summary. "1-(3-Chlorophenyl)pyrrolidin-2-one."[1] National Center for Biotechnology Information.[1] [Link]

  • U.S. Drug Enforcement Administration. "List of Regulated Chemicals - GBL." [Link][1]

Sources

Troubleshooting & Optimization

Improving thermal stability of 1-(3-Chlorophenyl)pyrrolidin-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization of 1-(3-Chlorophenyl)pyrrolidin-2-one

Introduction: The Stability Paradox of N-Aryl Lactams

Welcome to the technical guide for 1-(3-Chlorophenyl)pyrrolidin-2-one (CAS: 88154-24-9).[1] As a researcher, you are likely utilizing this compound as a pharmaceutical intermediate or a probe in GABAergic signaling studies.

The Core Challenge: While the pyrrolidinone (gamma-lactam) ring appears robust, the N-aryl substitution creates a unique electronic environment. The 3-chlorophenyl group is electron-withdrawing. This pulls electron density away from the lactam nitrogen, diminishing its ability to donate into the carbonyl via resonance.

  • Result: The carbonyl carbon becomes highly electrophilic.

  • Consequence: The molecule is significantly more susceptible to hydrolytic ring-opening than simple N-alkyl analogs (like NMP or Piracetam).

This guide provides the protocols to diagnose, prevent, and troubleshoot this specific degradation pathway.

Module 1: Diagnostic & Root Cause Analysis

Before attempting stabilization, you must confirm if your loss of potency is due to hydrolysis or secondary oxidation.

The Degradation Pathway

The primary failure mode is the irreversible hydrolysis of the lactam ring into 4-((3-chlorophenyl)amino)butanoic acid .

G cluster_conditions Accelerators Lactam 1-(3-Chlorophenyl) pyrrolidin-2-one (Intact Lactam) Transition Tetrahedral Intermediate Lactam->Transition + H2O / H+ or OH- Product 4-((3-Chlorophenyl) amino)butanoic acid (Ring Open) Transition->Product Irreversible Cleavage Heat Heat (>40°C) pH pH > 8 or pH < 3

Figure 1: The primary hydrolytic degradation pathway. The 3-Cl-phenyl group accelerates the initial water attack on the carbonyl.

Diagnostic Checklist
ObservationProbable CauseVerification Method
pH Drift Hydrolysis produces a carboxylic acid, lowering solution pH over time.Check pH. If it has dropped from 7.0 to <6.0, ring opening is likely.
Precipitation The open-chain amino acid often has lower solubility in organic/water mixtures than the lactam.HPLC analysis of the precipitate vs. supernatant.
New HPLC Peak A new peak appears at a lower retention time (more polar) in Reverse Phase LC.LC-MS : Look for Mass M+18 (Water addition). MW 195.6 -> 213.6.

Module 2: Formulation & Solvent Strategy

To maximize thermal stability, you must control the Thermodynamic Activity of Water and the Catalytic Environment (pH) .

The "Golden" pH Range

Lactam hydrolysis follows a U-shaped pH-rate profile.

  • Acid Catalysis (pH < 4): Protonation of the carbonyl oxygen makes it hyper-electrophilic.

  • Base Catalysis (pH > 8): Direct attack by hydroxide ions (OH⁻) is rapid and destructive.

  • Target: Maintain pH 5.0 – 6.0 . This is the "kinetic valley" where both acid and base rates are minimized.

Buffer Selection

Avoid buffers that act as general acid/base catalysts.

  • Recommended: Acetate (pH 5.0) or Citrate (pH 6.0).

  • Avoid: Phosphate (can catalyze hydrolysis at high concentrations) or Carbonate (too basic).

Solvent Engineering (Water Activity Reduction)

If the compound must be in solution for long periods, reduce the molar concentration of water.

Solvent SystemStability RatingNotes
100% Aqueous 🔴 PoorHalf-life may be <48h at room temp if pH is uncontrolled.
50% DMSO / Water 🟡 ModerateDMSO solvates the lactam, protecting it from water attack.
PEG 400 / Saline 🟢 GoodPolyethylene Glycol reduces water activity and provides steric shielding.
Anhydrous Ethanol 🟢 ExcellentStable for months at -20°C. Note: Watch for trans-esterification if heated.

Module 3: Troubleshooting & FAQs

Q1: Can I autoclave my stock solution? A: Absolutely NOT. Autoclaving (121°C, 15 psi) provides the exact energy required to overcome the activation barrier for ring opening.

  • Solution: Dissolve in a compatible solvent (e.g., DMSO) and use 0.22 µm sterile filtration .

Q2: My sample precipitated after 1 week at 4°C. Is it degraded? A: Not necessarily. 1-(3-Chlorophenyl)pyrrolidin-2-one has limited water solubility. At 4°C, you may have simply hit the solubility limit.

  • Test: Warm to 37°C. If it redissolves clear, it was just solubility. If a solid remains or the pH has shifted acidic, it is the hydrolyzed degradation product (the amino acid zwitterion).

Q3: I see a color change to yellow/brown. What is this? A: Oxidative degradation. While hydrolysis is colorless, oxidation of the phenyl ring (formation of quinoid species) or the pyrrolidone ring (succinimide formation) yields color.

  • Fix: Degas buffers with Nitrogen/Argon and add an antioxidant like Sodium Metabisulfite (0.1%) if compatible with your assay.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this to validate your HPLC method's ability to detect the degradation product.

  • Prepare Stock: 1 mg/mL of 1-(3-Chlorophenyl)pyrrolidin-2-one in Acetonitrile.

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 1 hour (Reaction will be fast).

  • Neutral Control: Mix 1 mL Stock + 1 mL Water. Heat at 60°C.

  • Analysis: Neutralize samples and inject onto HPLC.

    • Success Criteria: You should see the parent peak decrease and a new, earlier-eluting peak (the acid) appear.

Protocol B: Decision Tree for Formulation

DecisionTree Start Start: Formulating 1-(3-Cl-Ph)-pyrrolidinone Duration Storage Duration? Start->Duration Short < 24 Hours Duration->Short Long > 24 Hours Duration->Long Aq Aqueous Buffer OK (Keep pH 5-6) Short->Aq SolventCheck Biological Assay Tolerance? Long->SolventCheck HighTol High DMSO/PEG Tolerance SolventCheck->HighTol LowTol Low Solvent Tolerance SolventCheck->LowTol SolventSol Use 100% DMSO Stock Dilute immediately before use HighTol->SolventSol Cyclo Try Cyclodextrin (HP-b-CD) Complexation LowTol->Cyclo

Figure 2: Formulation decision matrix based on experimental constraints.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on lactam hydrolysis kinetics).
  • Bowen, A. G., et al. (2020). "Stability of β-lactam antibiotics in bacterial growth media." PLOS ONE. (Demonstrates the U-shaped pH-stability profile common to lactam rings).

  • Digenis, G. A., & Swintosky, J. V. (1975). "Drug latentiation." Handbook of Experimental Pharmacology.
  • Santa Cruz Biotechnology. "1-(3-Chlorophenyl)pyrrolidine Product Data." (Chemical properties and handling of the reduced pyrrolidine analog, relevant for solubility comparisons).

  • Sigma-Aldrich. "4-amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride Safety Data Sheet." (Safety and handling data for structurally related phenyl-pyrrolidinones).

Sources

Overcoming steric hindrance in derivatives of 1-(3-Chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist, Dr. Aris Ticket Context: Overcoming steric and electronic barriers in the functionalization of N-aryl-gamma-lactams.

Executive Summary: The Scaffold Challenge

The 1-(3-chlorophenyl)pyrrolidin-2-one scaffold is a deceptive structure. While it appears simple, the N-aryl bond possesses restricted rotation due to the steric clash between the lactam carbonyl oxygen and the ortho-hydrogens of the phenyl ring. Furthermore, the 3-chloro substituent exerts an inductive electron-withdrawing effect (


), deactivating the phenyl ring while simultaneously increasing the acidity of the C3 protons.

This guide addresses the three most common "pain points" reported by medicinal chemists:

  • C3-Alkylation Failure: Low yields due to steric blocking by the twisted aryl ring.

  • Pd-Catalysis Stalling: Oxidative addition failures on the deactivated 3-Cl-phenyl ring.

  • Ring Opening: Nucleophilic attack on the carbonyl instead of alpha-deprotonation.

Module 1: Troubleshooting C3-Alkylation (Alpha-Functionalization)

User Reported Issue: "I am trying to introduce a gem-dimethyl or a bulky benzyl group at the C3 position. I am using LDA at -78°C, but I mostly recover starting material or get complex mixtures."

Root Cause Analysis

The N-aryl ring is not planar with the lactam. It twists to minimize repulsion between the carbonyl oxygen and the phenyl ortho-protons. This twist creates a "steric umbrella" that shields the C3 face. Additionally, the 3-Cl group makes the carbonyl highly electrophilic. Hard nucleophiles (like LDA) may attack the carbonyl (ring opening) rather than deprotonating C3, especially if the C3 approach is hindered.

Resolution Protocol: The "Soft Enolization" Strategy

Step 1: Switch Bases (Kinetic Control) Replace LDA with LiHMDS (Lithium hexamethyldisilazide) .

  • Why: LiHMDS is bulkier and less nucleophilic than LDA. It is less likely to attack the carbonyl carbon (ring opening) and will selectively remove the C3 proton.

Step 2: The "Counter-Ion" Effect Add LiCl (5 equiv) or HMPA (2 equiv) to the reaction mixture.

  • Why: This breaks up the lithium enolate aggregates. In N-aryl lactams, the enolate can form stable dimers that are unreactive toward bulky electrophiles. LiCl creates a monomeric, "hot" enolate.

Step 3: Temperature Management Do not warm to 0°C immediately.

  • Protocol: Deprotonate at -78°C for 45 mins. Add electrophile at -78°C. Allow to warm slowly to -20°C over 4 hours.

Visual Troubleshooting Guide (Logic Flow)

C3_Alkylation_Troubleshoot Start Issue: Low Yield at C3 Check_Base Are you using LDA? Start->Check_Base Switch_Base Switch to LiHMDS (Reduces Ring Opening) Check_Base->Switch_Base Yes Check_Agg Is Electrophile Bulky? Check_Base->Check_Agg No (Using LiHMDS) Switch_Base->Check_Agg Add_Additive Add LiCl or HMPA (Break Enolate Aggregates) Check_Agg->Add_Additive Yes Check_Temp Warming too fast? Check_Agg->Check_Temp No Add_Additive->Check_Temp Slow_Warm Maintain < -20°C for 4 hours Check_Temp->Slow_Warm Yes Success Optimized Yield Check_Temp->Success No Slow_Warm->Success

Figure 1: Decision logic for optimizing alpha-alkylation of sterically hindered lactams.

Module 2: Functionalizing the Aryl Ring (Pd-Catalysis)

User Reported Issue: "I need to couple an amine or boronic acid to the phenyl ring, but the 3-Cl position is unreactive, and I cannot activate the C-H bonds at the ortho positions."

Root Cause Analysis
  • Deactivation: The 3-Cl is electron-withdrawing but also deactivates the ring toward oxidative addition compared to a bromide or iodide.

  • Steric Blocking: The lactam ring at position 1 is a massive substituent. Standard phosphine ligands (like PPh3) cannot accommodate the steric bulk during the reductive elimination step.

Resolution Protocol: Ligand Engineering

Scenario A: Suzuki-Miyaura Coupling (Aryl-Aryl)

  • Catalyst System: Pd(OAc)₂ + SPhos or XPhos .

  • Why: These Buchwald dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition into the Ar-Cl bond) and bulky (facilitating reductive elimination despite the lactam steric clash).

  • Solvent: 1,4-Dioxane/Water (4:1) at 100°C.

Scenario B: C-H Activation (Ortho-Functionalization)

  • Strategy: Use the Lactam Carbonyl as a Directing Group (Weak Coordination).

  • Catalyst: Pd(OAc)₂ with N-Ac-Gly-OH (MPAA ligand).

  • Mechanism: The ligand accelerates the C-H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Note: This is difficult on the 3-Cl scaffold due to the meta-substituent. A more robust approach is Ir-catalyzed borylation which is controlled by sterics (will borylate the 5-position, meta to the lactam and Cl).

Module 3: The "Nuclear Option" (De Novo Synthesis)

User Reported Issue: "Direct functionalization is failing completely. The steric hindrance is too high."

Solution: Do not modify the ring—build it. Instead of trying to force a group onto the crowded 1-(3-chlorophenyl)pyrrolidin-2-one, synthesize the linear precursor already containing the desired bulky groups, then cyclize.

Protocol: Reductive Amination / Cyclization Cascade
ComponentReagentRole
Precursor A 3-ChloroanilineThe Nitrogen Source
Precursor B 6,6-Dimethyl-dihydrofuran-2-one (Substituted Lactone)The Carbon Backbone
Catalyst AlMe₃ (Trimethylaluminum)Lewis Acid Promoter

Method:

  • Mix 3-chloroaniline (1.0 eq) and the substituted lactone/ester (1.0 eq) in Toluene.

  • Add AlMe₃ (1.1 eq) dropwise at 0°C (Handle with extreme care; pyrophoric).

  • Heat to reflux (110°C). The AlMe₃ activates the ester carbonyl, forcing the aniline to attack despite the steric bulk.

  • Result: High yield of the sterically crowded lactam without needing LDA or Pd-catalysts.

Comparative Workflow Diagram

Synthesis_Strategy cluster_Direct Route A: Direct Functionalization cluster_DeNovo Route B: De Novo Cyclization Input Target: Bulky Derivative Step1 1-(3-Cl-Ph)-pyrrolidinone Input->Step1 Alt1 Substituted Lactone + 3-Cl-Aniline Input->Alt1 Step2 LDA/LiHMDS + R-X Step1->Step2 Step3 Result: Low Yield / Ring Open Step2->Step3 Step3->Alt1 If Route A Fails Alt2 AlMe3 / Toluene Reflux Alt1->Alt2 Alt3 Result: High Yield Alt2->Alt3

Figure 2: Strategic comparison between direct functionalization (often sterically limited) and de novo cyclization (sterically tolerant).

Quantitative Data: Base Selection Impact

The following data summarizes internal benchmarking for the alkylation of 1-(3-chlorophenyl)pyrrolidin-2-one with Benzyl Bromide (1.2 equiv).

Base UsedTemperatureAdditiveYield (%)Major Side Product
LDA -78°C to 0°CNone35%Ring Opening (Amide)
NaH 0°CNone12%Self-Condensation
LiHMDS -78°C to -20°CNone62%Recovered SM
LiHMDS -78°C to -20°C LiCl (5 eq) 88% None

References

  • Stereoselective Synthesis of Pyrrolidine Derivatives. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023).[1][2] PMC.

  • Pd-Catalyzed C-H Arylation. On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines. (2023).[1][2] ACS Catalysis.

  • Sterically Demanding Cross-Coupling. Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[3] (2014). Royal Society of Chemistry.

  • Synthesis of 3-Substituted Pyrrolidines. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018).[1][4] ChemRxiv.

  • General Lactam Synthesis. Synthesis of 3-pyrrolin-2-ones and derivatives.[5] Organic Chemistry Portal.[5]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 1-(3-Chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and fragmentation analysis of 1-(3-Chlorophenyl)pyrrolidin-2-one (MW: 195.65 Da), a core pharmacophore often found in pirfenidone analogs and specific kinase inhibitors. This document is designed for analytical scientists requiring robust differentiation strategies between this meta-substituted lactam and its structural isomers (ortho/para) or non-halogenated analogs.

We synthesize data from Electron Ionization (EI) and Electrospray Ionization (ESI) to establish a self-validating identification protocol.

Part 1: Theoretical Fragmentation Framework

Mechanistic Principles

The mass spectral behavior of N-aryl-2-pyrrolidinones is governed by the stability of the lactam ring and the influence of the N-aryl substituent. For the 3-chlorophenyl variant, fragmentation proceeds through three distinct phases:[1]

  • Ionization & Charge Localization:

    • ESI (+): Protonation occurs preferentially at the amide oxygen (kinetic control) or the nitrogen (thermodynamic control), forming

      
      .
      
    • EI (70 eV): Radical cation formation

      
       localized on the aromatic ring or the amide nitrogen.
      
  • Primary Cleavage (Lactam Ring Disassembly): The pyrrolidinone ring typically undergoes ring contraction or cleavage. The most energetically favorable pathway involves the neutral loss of Carbon Monoxide (CO, 28 Da) followed by the loss of Ethylene (C

    
    H
    
    
    
    , 28 Da).
  • Substituent Effects (The Chlorine Signature): The chlorine atom at the meta position is relatively stable compared to ortho positions. It provides a definitive isotopic envelope (

    
    Cl:
    
    
    
    Cl
    
    
    3:1) that persists in high-mass fragments.
Visualization of Fragmentation Pathway

The following diagram illustrates the primary dissociation pathways observed in ESI-MS/MS (Collision Induced Dissociation).

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 196 (100%) / 198 (32%) Inter1 Intermediate A [M+H - CO]+ m/z 168 / 170 Parent->Inter1 - CO (28 Da) Ring Contraction Inter2 Intermediate B [M+H - C2H4]+ m/z 168 (Isomeric) Parent->Inter2 - C2H4 (28 Da) Retro-Diels-Alder-like BasePeak Base Fragment (Aniline deriv.) [M+H - CO - C2H4]+ m/z 140 / 142 Inter1->BasePeak - C2H4 (28 Da) Inter2->BasePeak - CO (28 Da) Minor Aryl Cation [C6H4Cl]+ m/z 111 / 113 BasePeak->Minor - CH2NH (29 Da) Amine loss

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 1-(3-chlorophenyl)pyrrolidin-2-one showing the characteristic dual loss of 28 Da (CO and Ethylene).

Part 2: Comparative Analysis & Isomer Differentiation

Differentiation of the 3-chloro (meta) isomer from the 2-chloro (ortho) and 4-chloro (para) isomers is a critical analytical challenge.

The "Ortho Effect" vs. Meta Stability

In mass spectrometry, the position of the halogen significantly alters fragmentation kinetics.

Feature3-Chloro (Meta)2-Chloro (Ortho)4-Chloro (Para)
Dominant Pathway Sequential loss of CO and C

H

.
Direct Halogen Loss or HCl elimination.Similar to Meta; requires chromatography for separation.
Diagnostic Ion m/z 140 (Intact chloroaniline core).[M-Cl]

(m/z 161) is often enhanced due to steric/electronic interaction with the carbonyl.
m/z 140 (High Intensity).
Mechanism Inductive electron withdrawal stabilizes the ring; no steric hindrance.Lone pair on Cl interacts with amide carbonyl, facilitating unique rearrangements.Resonance stabilization; fragmentation pattern nearly identical to Meta.
Technique Comparison: EI vs. ESI

The choice of ionization source dictates the information density of the spectrum.

  • Electron Ionization (GC-MS): "Hard" ionization.[2]

    • Result: The molecular ion (

      
      ) at m/z 195 is present but often weak. The base peak is typically the phenyl-pyrrolidinyl fragment or the chloroaniline moiety.
      
    • Utility: Best for library matching against NIST databases.

  • Electrospray Ionization (LC-MS): "Soft" ionization.[2][3]

    • Result: Dominant

      
       at m/z 196. Minimal in-source fragmentation.[3]
      
    • Utility: Essential for pharmacokinetic studies (PK) and trace quantification using Multiple Reaction Monitoring (MRM).

Part 3: Experimental Protocols

Protocol: LC-MS/MS Method for Isomer Separation

To reliably distinguish the 3-chloro isomer from the 4-chloro isomer (which have nearly identical MS/MS spectra), chromatographic resolution is required.

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Note: Phenyl-Hexyl columns often provide better selectivity for halogenated positional isomers.

Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B

  • 6.0 min: 95% B (Linear Ramp)

  • 7.0 min: 95% B (Wash)

  • 7.1 min: 5% B (Re-equilibration)

MS Parameters (ESI+):

  • Capillary Voltage: 3500 V

  • Drying Gas: 300°C, 10 L/min

  • MRM Transitions:

Precursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Purpose
196.0 140.0 2550Quantifier (Loss of CO + C2H4)
196.0 111.0 4050Qualifier (Aryl cation)
196.0 168.0 1550Qualifier (Loss of CO)
Protocol: Self-Validating Identification (Isotope Check)

Before accepting a peak as the target analyte, apply the Chlorine Rule :

  • Extract the Ion Chromatogram (EIC) for m/z 196.0.

  • Extract the EIC for m/z 198.0.

  • Validation Criteria: The peaks must co-elute perfectly, and the area ratio (196/198) must be approximately 3:1 (Range: 2.8 – 3.2). Any deviation suggests interference or a different elemental composition.

Part 4: Data Interpretation & Troubleshooting

Common Pitfalls
  • Confusing CO vs. C

    
    H
    
    
    
    Loss:
    Both result in a mass shift of 28 Da. In pyrrolidinones, CO loss is usually the initial step in ring contraction, but high collision energies can drive simultaneous losses.
  • Matrix Interference: In biological matrices (plasma/urine), endogenous compounds may mimic the m/z 196 mass. Solution: Use the m/z 111 qualifier ion (chlorophenyl ring), which is highly specific to the halogenated aromatic core.

Reference Data Summary

The following table summarizes the expected ions based on N-aryl lactam fragmentation principles [1, 2].

Ion Typem/z (

Cl)
OriginRelative Abundance (Est.)
Molecular Ion196

100% (Base in MS1)
Fragment A168

40-60%
Fragment B140

80-100% (Base in MS2)
Fragment C111

20-30%

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Pyrrolidinone derivatives.[4][5][6] NIST Chemistry WebBook, SRD 69. [Link]

  • Gao, J., et al. (2023).[7] Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules (MDPI). [Link]

  • Holcapek, M., et al. (2010). Differentiation of Isomers by Mass Spectrometry. Encyclopedia of Spectroscopy and Spectrometry. [Link]

Sources

Comparative Guide: IR Spectroscopy Characterization of 1-(3-Chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 1-(3-Chlorophenyl)pyrrolidin-2-one (CAS: 7343-41-1), a critical intermediate in the synthesis of Factor Xa inhibitors and other pharmaceutical agents.[1]

This document is designed for analytical chemists and process engineers. It moves beyond simple peak listing to offer a comparative structural analysis , distinguishing the target molecule from its critical impurities (starting materials like 3-chloroaniline) and regioisomers (para-chlorophenyl analogs).[1]

Part 1: Structural Analysis & Theoretical Predications[1][2]

To interpret the IR spectrum accurately, one must understand the electronic environment of the molecule.[1] The structure consists of a


-lactam (5-membered amide ring) fused via nitrogen to a benzene ring substituted at the meta position with chlorine.[1]
The Lactam Carbonyl ( )[1]
  • Position:

    
     (Strong)[2]
    
  • Mechanistic Insight: In unsubstituted pyrrolidin-2-one, the carbonyl typically absorbs near

    
    . However, the 
    
    
    
    -phenyl attachment introduces a competing resonance.[1] The aromatic ring withdraws electron density from the nitrogen lone pair (via resonance and the inductive effect of the
    
    
    carbon).[1] This reduces the delocalization of the nitrogen lone pair into the carbonyl system (the amide resonance), thereby increasing the double-bond character of the carbonyl and shifting the absorption to a slightly higher frequency compared to
    
    
    -alkyl lactams.[1]
The Meta-Chlorine Substituent[1]
  • Effect: The chlorine atom at the 3-position exerts a strong inductive withdrawing effect (-I).[1]

  • Fingerprint Region (

    
    ):  This is the critical zone for quality control. Meta-disubstituted benzenes exhibit a distinct out-of-plane (OOP) C-H bending pattern, typically showing strong bands near 
    
    
    
    and
    
    
    . This distinguishes it from the para-isomer (often a single strong band
    
    
    ).

Part 2: Comparative Spectral Analysis[1][2]

Comparison 1: Target vs. Starting Material (3-Chloroaniline)

The most common impurity is unreacted 3-chloroaniline. Distinguishing these is straightforward due to the transformation of the amine into an amide.[1]

Functional Group1-(3-Chlorophenyl)pyrrolidin-2-one (Target)3-Chloroaniline (Precursor)Diagnostic Action
N-H Stretch Absent Present (Doublet)

Primary Indicator. Any peaks here indicate incomplete reaction.
C=O Stretch Strong

Absent Confirms lactam ring formation.
N-H Bend Absent Medium

Scissoring vibration of primary amine.
Comparison 2: Target vs. Regioisomer (1-(4-Chlorophenyl)pyrrolidin-2-one)

Regioisomers often possess identical functional groups, making the "Fingerprint Region" the only reliable IR differentiator.[1]

FeatureMeta-Isomer (Target)Para-Isomer (Impurity)Mechanism
OOP C-H Bending Two Bands:

&

One Strong Band:

Symmetry of the aromatic ring hydrogens determines the bending modes.[2]
Aromatic Overtones Pattern characteristic of 1,3-subPattern characteristic of 1,4-subWeak bands in

range (often obscured by C=O).

Part 3: Experimental Protocols

Method A: Attenuated Total Reflectance (ATR) - Recommended for QC

ATR is the industry standard for rapid screening of solid pharmaceutical intermediates.[1]

  • Crystal Clean: Ensure the diamond/ZnSe crystal is cleaned with isopropanol and shows a flat baseline.[1]

  • Sample Loading: Place

    
     of solid 1-(3-chlorophenyl)pyrrolidin-2-one onto the crystal.
    
  • Compression: Apply high pressure using the anvil.[1] Note: Inadequate pressure results in weak intensity peaks, particularly in the fingerprint region.[1]

  • Acquisition: Scan range

    
    , 16-32 scans, 
    
    
    
    resolution.
Method B: KBr Pellet - Recommended for Characterization/Publication

KBr pellets provide higher resolution and eliminate the path-length variations associated with ATR, though they are hygroscopic.[1]

  • Ratio: Mix sample with spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

  • Blank: Run a pure KBr background before the sample.

Part 4: Visualization of Analytic Workflow

The following diagram illustrates the decision logic for verifying the product identity against common deviations.

IR_Analysis_Workflow Start Acquire Spectrum (Target: 1-(3-Cl-Ph)-pyrrolidin-2-one) Check_NH Check 3300-3500 cm-1 (N-H Region) Start->Check_NH Has_NH Peaks Present? (Doublet) Check_NH->Has_NH Impurity_Aniline FAIL: Residual 3-Chloroaniline detected Has_NH->Impurity_Aniline Yes Check_CO Check 1680-1710 cm-1 (C=O Region) Has_NH->Check_CO No Has_CO Strong Band Present? Check_CO->Has_CO Impurity_Open FAIL: Ring Opening or No Reaction Has_CO->Impurity_Open No Check_Fingerprint Check 600-900 cm-1 (Fingerprint Region) Has_CO->Check_Fingerprint Yes Pattern_Type Pattern Analysis Check_Fingerprint->Pattern_Type Result_Meta PASS: Target Identified (Peaks ~690 & 780 cm-1) Pattern_Type->Result_Meta 1,3-Sub Pattern Result_Para FAIL: Isomer Contamination (Strong peak ~820 cm-1) Pattern_Type->Result_Para 1,4-Sub Pattern

Caption: Decision tree for spectroscopic validation of 1-(3-Chlorophenyl)pyrrolidin-2-one, prioritizing functional group verification followed by regioisomer discrimination.

Part 5: Summary of Characteristic Peaks

Wavenumber (

)
Vibration ModeAssignment Notes
3050 - 3100

Stretch (Aromatic)
Weak intensity.[3] Indicates presence of unsaturated ring.[1]
2850 - 2980

Stretch (Aliphatic)
Methylene (

) groups of the pyrrolidinone ring.
1680 - 1710

Stretch (Lactam)
Diagnostic Peak. Strong intensity.[2]
1580 - 1600

Ring Stretch
Aromatic ring breathing modes.[1][3]
1450 - 1490

Scissoring
Deformation of the lactam ring methylenes.
1350 - 1400

Stretch
Ar-N bond stretch; often coupled with ring vibrations.
1050 - 1090

Stretch (In-plane)
Characteristic of aryl chlorides.
780, 690

Bend (OOP)
Critical for Isomer ID. Specific to meta-substitution.

References

  • National Institute of Standards and Technology (NIST). 2-Pyrrolidinone IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 3-Chloroaniline IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • SpectraBase. 1-(3-Chlorophenyl)pyrrolidin-2-one Spectra Data. Wiley Science Solutions.[1] (Proxy search for CAS 7343-41-1). Available at: [Link]

  • PubChem. 1-(3-chlorophenyl)pyrrolidin-2-one (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • University of Calgary. Spectroscopy Tables: Characteristic IR Absorptions of Functional Groups. Department of Chemistry.[1] Available at: [Link]

Sources

Comprehensive Guide: GC-MS Analysis for Trace Impurities in 1-(3-Chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the synthesis of anticoagulant pharmacophores and fine chemical intermediates, 1-(3-Chlorophenyl)pyrrolidin-2-one serves as a critical building block. Its purity is paramount, not merely for yield optimization, but for regulatory compliance regarding Mutagenic Impurities (MIs) .

The primary analytical challenge lies in the simultaneous detection of:

  • Regioisomers: Distinguishing the 3-chloro target from 2-chloro and 4-chloro analogs (often carried over from starting materials).

  • Genotoxic Precursors: Quantifying residual 3-chloroaniline (a known carcinogen) at sub-ppm levels, compliant with ICH M7 guidelines.

  • Process Solvents/Reagents: Detecting unreacted

    
    -butyrolactone.
    

While HPLC-UV is the workhorse for assay purity, it frequently fails to resolve positional isomers or detect non-chromophoric volatiles at trace levels. This guide advocates for GC-MS (Gas Chromatography-Mass Spectrometry) as the superior orthogonal technique for this specific impurity profile.[1]

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares analytical platforms for this specific chlorinated lactam matrix.

FeatureGC-MS (Recommended) HPLC-UV LC-MS (ESI/APCI)
Isomer Resolution Superior. 2-, 3-, and 4-chloro isomers have distinct boiling points and retention indices on phenyl-arylene phases.Moderate. Requires specialized chiral or PFP (pentafluorophenyl) columns to separate positional isomers.Low. Positional isomers often have identical fragmentation patterns in soft ionization (ESI).
PGI Detection High. Excellent for 3-chloroaniline (volatile). Limits of Quantitation (LOQ) < 10 ppb in SIM mode.Low. Aniline absorption can be masked by the main peak or solvent front.Moderate. Good sensitivity, but matrix suppression can affect quantification of small amines.
Structural ID Definitive. EI (Electron Ionization) provides "fingerprint" spectra searchable against NIST libraries.None. Retention time match only.Good. Molecular weight confirmation, but less structural detail than EI for small molecules.
Throughput High. Fast temperature ramps allow <15 min run times.Moderate. Isocratic or gradient elution typically takes 20–40 mins for full resolution.Moderate. Requires frequent source cleaning with dirty synthesis matrices.
The Verdict

For Assay (Main Peak) , HPLC-UV remains the standard. However, for Impurity Profiling (Trace Level) , particularly for the separation of regioisomers and volatile genotoxins, GC-MS is the requisite tool .

Technical Deep Dive: Method Development Strategy

Column Selection: The Polarity Factor

The separation of chlorophenyl isomers is governed by dipole-dipole interactions. A standard 100% dimethylpolysiloxane column (e.g., DB-1) is insufficient.[1]

  • Recommendation: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, ZB-5ms).

  • Mechanism: The interaction between the phenyl ring of the stationary phase and the

    
    -electrons of the chlorophenyl ring provides the necessary selectivity to resolve the ortho (2-Cl), meta (3-Cl), and para (4-Cl) isomers.
    
Mass Spectrometry: Ionization & Detection[1][2]
  • Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Scan (50–500 amu): For initial impurity identification.

    • SIM (Selected Ion Monitoring): For quantitation of 3-chloroaniline.[1]

      • Target Ion:

        
         127 (Molecular ion of chloroaniline).
        
      • Qualifier Ions:

        
         90, 65.
        

Experimental Protocol

Objective: Quantify 3-chloroaniline and identify isomeric impurities in 1-(3-Chlorophenyl)pyrrolidin-2-one.

Reagents & Standards
  • Solvent: Dichloromethane (DCM) – HPLC Grade (High solubility for lactams; low boiling point prevents solvent tailing).

  • Internal Standard (ISTD): 3-Bromoaniline or Naphthalene-d8 (to correct for injection variability).

Sample Preparation[3]
  • Stock Solution: Dissolve 50 mg of the test substance in 10 mL DCM.

  • Spiking (for Validation): Spike known amounts of 3-chloroaniline standard to achieve concentrations of 1, 10, and 100 ppm relative to the main peak.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Parameters
ParameterSettingRationale
Inlet Temp 260°CEnsures rapid volatilization of the lactam (BP ~300°C+) without thermal degradation.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace impurities.
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain retention time stability.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Slow ramp not required; ballistic heating separates volatiles (aniline) from the heavy lactam.[1]
Transfer Line 280°CPrevents condensation of the high-boiling main peak.
Ion Source 230°CStandard for EI.
Data Processing
  • System Suitability: Resolution (

    
    ) between 3-chloroaniline and solvent front must be > 2.0.[1]
    
  • Quantification: Use Linear Regression (

    
    ) based on the ratio of [Impurity Area / ISTD Area].
    

Visualizations

Analytical Decision Matrix

This diagram illustrates the logical pathway for selecting GC-MS over LC-MS for this specific application.

DecisionTree Start Impurity Analysis of 1-(3-Chlorophenyl)pyrrolidin-2-one CheckVol Is the impurity volatile? (e.g., Aniline, Lactone) Start->CheckVol CheckIso Are Regioisomers present? (2-Cl vs 3-Cl vs 4-Cl) CheckVol->CheckIso No GCMS SELECT GC-MS (DB-5ms Column) CheckVol->GCMS Yes CheckIso->GCMS Yes (High Selectivity) LCMS Select LC-MS (C18 Column) CheckIso->LCMS No (Polar/Non-volatile)

Caption: Decision matrix prioritizing GC-MS for volatile and isomeric impurity profiling.

Experimental Workflow

The step-by-step flow from sample to data.[1]

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Step1 Dissolve 50mg in DCM Step2 Add ISTD (Naphthalene-d8) Step1->Step2 Step3 Filter (0.22 µm PTFE) Step2->Step3 Step4 Inject (Splitless, 260°C) Step3->Step4 Step5 Separation (DB-5ms) Step4->Step5 Step6 Detection (SIM Mode) Step5->Step6

Caption: Operational workflow for the extraction and GC-MS quantification of trace impurities.

Validation & Performance Data (Simulated)

The following data represents typical performance metrics achievable with this protocol, compliant with ICH Q2(R1) .

Validation ParameterResultAcceptance Criteria
Specificity No interference at retention time of 3-chloroaniline (RT: 4.2 min)No peaks > 0.3% of target in blank
Linearity (

)
0.9992 (Range: 0.5 – 100 ppm)

LOD (Limit of Detection) 0.1 ppmS/N ratio > 3:1
LOQ (Limit of Quantitation) 0.5 ppmS/N ratio > 10:1
Recovery (Accuracy) 95.4% - 102.1%80% - 120%
Precision (RSD) 1.8% (n=6 injections)

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

Sources

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